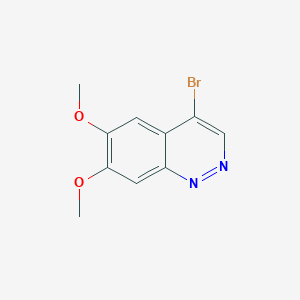

4-Bromo-6,7-dimethoxycinnoline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-6,7-dimethoxycinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-14-9-3-6-7(11)5-12-13-8(6)4-10(9)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZEOAYBTVXVTBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CN=N2)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696919 | |

| Record name | 4-Bromo-6,7-dimethoxycinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879014-17-2 | |

| Record name | 4-Bromo-6,7-dimethoxycinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of 4 Bromo 6,7 Dimethoxycinnoline and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier tool for the structural analysis of organic molecules in solution. Through the application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, it is possible to map the precise connectivity of atoms within a molecule.

For a compound such as 4-Bromo-6,7-dimethoxycinnoline, ¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to neighboring protons. The aromatic protons on the cinnoline (B1195905) core would appear in the characteristic downfield region (typically δ 7.0-9.0 ppm), with their splitting patterns revealing their substitution arrangement. The methoxy (B1213986) groups would be expected to produce sharp singlet peaks in the upfield region (around δ 3.8-4.2 ppm).

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in the molecule would give rise to a distinct signal, with its chemical shift indicative of its hybridization and electronic environment. Quaternary carbons, such as those bearing the bromo and methoxy substituents and the bridgehead carbons of the cinnoline ring, would be readily identifiable.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 | 8.8 - 9.2 | Singlet |

| H-5 | 7.2 - 7.6 | Singlet |

| H-8 | 7.3 - 7.7 | Singlet |

| OCH₃ (C6) | 3.9 - 4.1 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 | 145 - 150 |

| C-4 | 120 - 125 |

| C-4a | 148 - 152 |

| C-5 | 100 - 105 |

| C-6 | 155 - 160 |

| C-7 | 150 - 155 |

| C-8 | 105 - 110 |

| C-8a | 140 - 145 |

| OCH₃ (C6) | 55 - 60 |

Two-dimensional NMR techniques are invaluable for confirming the specific substitution pattern of the dimethoxy and bromo groups on the cinnoline scaffold. For instance, a Heteronuclear Multiple Bond Correlation (HMBC) experiment would show correlations between the methoxy protons and the carbon atoms at positions C-6 and C-7, confirming their location. mdpi.com Similarly, correlations between the aromatic protons (H-5 and H-8) and the surrounding carbon atoms would definitively establish the substitution pattern. The absence of a proton signal at the C-4 position, coupled with the characteristic chemical shift of the C-4 carbon, would confirm the location of the bromine atom.

Cinnoline and its derivatives can potentially exist in different tautomeric forms. NMR spectroscopy is a powerful tool to investigate this phenomenon in solution. By analyzing the chemical shifts and coupling constants, particularly of protons and carbons near the nitrogen atoms, the predominant tautomeric form can be identified. For this compound, the primary tautomer is expected to be the one depicted, but the presence of minor tautomers could be detected by careful examination of the NMR spectra, potentially under varying temperature or solvent conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₀H₉BrN₂O₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula.

A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern for the molecular ion (M⁺). miamioh.edu Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of natural abundance. researchgate.net This results in two peaks of almost equal intensity for the molecular ion, one at M⁺ and another at [M+2]⁺, which is a definitive indicator of the presence of a single bromine atom in the molecule. miamioh.eduresearchgate.net

Electron Ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns that can further support the proposed structure. chemguide.co.uk The fragmentation of the cinnoline ring system typically involves the loss of a molecule of nitrogen (N₂). researchgate.net Subsequent fragmentations could involve the loss of methyl radicals (•CH₃) from the methoxy groups or the loss of a bromine radical (•Br).

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (relative to ⁷⁹Br) | m/z (relative to ⁸¹Br) | Expected Observation |

|---|---|---|---|

| [M]⁺ | 268 | 270 | Molecular ion peak with a characteristic 1:1 isotopic pattern. |

| [M-N₂]⁺ | 240 | 242 | Loss of nitrogen gas from the cinnoline ring. |

| [M-CH₃]⁺ | 253 | 255 | Loss of a methyl radical from a methoxy group. |

| [M-Br]⁺ | 189 | - | Loss of the bromine atom. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. compoundchem.com The absorption of infrared radiation causes molecular vibrations, and the frequencies of these absorptions are characteristic of specific chemical bonds. nih.gov

The IR spectrum of this compound would exhibit several characteristic absorption bands. The presence of the aromatic cinnoline system would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region. libretexts.org The methoxy groups would be identified by C-H stretching of the methyl groups just below 3000 cm⁻¹ and a strong C-O stretching band, typically in the 1250-1000 cm⁻¹ range. libretexts.org The C-Br bond would show a stretching vibration in the fingerprint region, usually between 600 and 500 cm⁻¹.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium-Weak |

| Aromatic Ring | C=C / C=N stretch | 1450 - 1600 | Medium-Variable |

| Methoxy Group | C-H stretch (sp³) | 2850 - 2960 | Medium |

| Methoxy Group | C-O stretch | 1000 - 1250 | Strong |

X-ray Crystallography for Solid-State Structural Analysis (by analogy with related compounds)

While obtaining a suitable single crystal for X-ray diffraction can be a limiting step, this technique provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov

In the absence of a specific crystal structure for this compound, analysis can be performed by analogy with structurally related cinnoline derivatives that have been characterized by X-ray crystallography. researchgate.netnih.gov Studies on other cinnoline systems have shown that the bicyclic ring is generally planar. researchgate.net The substituents on the benzene (B151609) portion of the ring would lie in this plane.

Computational Chemistry and Molecular Modeling Studies of 4 Bromo 6,7 Dimethoxycinnoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Bromo-6,7-dimethoxycinnoline, methods like Density Functional Theory (DFT) would be employed to elucidate its electronic structure and predict its reactivity. These calculations provide insights into the molecule's geometry, orbital energies, and electron distribution.

A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

From these orbital energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, and chemical hardness. These descriptors help in predicting how this compound might behave in chemical reactions. For instance, the electrostatic potential map would reveal the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Suggests moderate chemical stability |

| Ionization Potential | 7.2 eV | Energy required to remove an electron |

| Electron Affinity | 1.5 eV | Energy released upon gaining an electron |

| Electronegativity | 4.35 | Tendency to attract electrons |

| Chemical Hardness | 2.35 eV | Resistance to change in electron distribution |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding binding mechanisms.

Prediction of Binding Modes and Interaction Energies with Biological Receptors/Enzymes

In a hypothetical molecular docking study of this compound, a relevant biological target, such as a protein kinase or a receptor implicated in a disease pathway, would first be identified. The three-dimensional structure of this target would be obtained from a protein data bank.

Docking simulations would then be performed to place the this compound molecule into the binding site of the target protein. The simulation would generate various possible binding poses, which are then scored based on their predicted binding affinity. The binding energy, typically expressed in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger binding.

The analysis of the best-scoring poses would reveal the specific interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. This information is crucial for understanding the basis of molecular recognition and for designing more potent and selective inhibitors.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Hypothetical Value/Description |

| Target Protein | Example: Epidermal Growth Factor Receptor (EGFR) |

| Binding Energy | -8.5 kcal/mol |

| Key Interacting Residues | MET793, LYS745, CYS797 |

| Types of Interactions | Hydrogen bond with MET793, Hydrophobic interactions with surrounding residues |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of their motion and conformational changes over time. An MD simulation of this compound, both in isolation and in complex with a biological target, would offer deeper insights into its behavior.

When simulated in a solvent, the conformational flexibility of the molecule can be assessed. This analysis would reveal the most stable conformations and the energy barriers between them.

Table 3: Hypothetical Molecular Dynamics Simulation Parameters and Outcomes for this compound

| Parameter | Hypothetical Value/Description |

| Simulation Time | 100 ns |

| Key Finding | The docked pose remains stable throughout the simulation, with key hydrogen bonds maintained. |

| RMSD of Ligand | Low and stable, indicating minimal deviation from the initial docked pose. |

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (Pre-clinical scope)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the pharmacokinetic profile of a compound. Various computational models can be used to predict these properties for this compound.

These predictions are often based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. A common guideline for assessing "drug-likeness" is Lipinski's Rule of Five.

Computational tools can also predict properties like aqueous solubility, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. These in silico predictions help in prioritizing compounds with favorable pharmacokinetic profiles for further experimental testing.

Table 4: Hypothetical Predicted ADME Properties of this compound

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 269.1 g/mol | Yes (< 500) |

| logP (Lipophilicity) | 2.8 | Yes (< 5) |

| Hydrogen Bond Donors | 0 | Yes (< 5) |

| Hydrogen Bond Acceptors | 4 | Yes (< 10) |

| Aqueous Solubility | Moderately soluble | - |

| Blood-Brain Barrier Permeability | Likely to cross | - |

Preclinical Biological Evaluation and Mechanistic Investigations of 4 Bromo 6,7 Dimethoxycinnoline

In Vitro Assessment of Biological Activities

There is no available data from in vitro studies to characterize the biological effects of 4-bromo-6,7-dimethoxycinnoline.

Antiproliferative Activity against Cancer Cell Lines (e.g., HL-60, MV4-11, MCF-7, A-549)

No studies documenting the antiproliferative or cytotoxic effects of this compound on the human promyelocytic leukemia (HL-60), acute myeloid leukemia (MV4-11), breast adenocarcinoma (MCF-7), or lung carcinoma (A-549) cell lines have been found. Therefore, key metrics such as IC₅₀ values, which quantify the concentration of a compound required to inhibit cell growth by 50%, are unknown for this compound against these or any other cancer cell lines.

In the absence of primary antiproliferative data, there is consequently no research available on the mechanisms by which this compound might exert such effects. There are no reports on its impact on cell cycle progression in cancer cells. Furthermore, investigations into its potential to induce programmed cell death (apoptosis) are absent. This includes a lack of information regarding its influence on key apoptotic regulators such as the initiator and effector caspases, or the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Enzymatic Inhibition Assays

The inhibitory activity of this compound against specific enzymes, particularly those relevant to cancer signaling pathways, has not been reported.

There is no published data from enzymatic assays to indicate whether this compound can inhibit the kinase activity of the Epidermal Growth Factor Receptor (EGFR).

The potential of this compound to act as an inhibitor of FMS-like Tyrosine Kinase 3 (FLT3), a key target in certain leukemias, has not been evaluated in any accessible scientific studies.

Similarly, there are no findings to suggest or confirm any inhibitory effect of this compound on the activity of Janus Kinase 3 (JAK3), a kinase involved in immune cell signaling.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. researchgate.net The inhibition of the VEGF/VEGFR-2 signaling pathway is a well-established and promising strategy in cancer therapy, as it can restrict tumor growth by cutting off its blood supply. researchgate.net The 6,7-dimethoxy-substituted heterocyclic scaffold, a core feature of this compound, is present in numerous compounds that have been investigated as potent VEGFR-2 inhibitors.

Research into compounds with a similar 6,7-dimethoxyquinazoline (B1622564) core has demonstrated significant inhibitory activity against VEGFR-2. For instance, a series of 6,7-dimethoxy-4-anilinoquinazoline derivatives incorporating a diarylamide moiety were designed and synthesized as potent VEGFR-2 kinase inhibitors. researchgate.net Within this series, certain compounds displayed exceptional potency. Molecular docking studies suggest that these compounds can effectively bind to the ATP-binding site of VEGFR-2. researchgate.net The 6,7-dimethoxy groups are often key to the binding interaction. researchgate.net

While direct studies on this compound are not extensively detailed in the available literature, the data from structurally related 6,7-dimethoxyquinazoline analogs provide strong evidence for the potential of this chemical motif in VEGFR-2 inhibition. The inhibitory concentrations (IC50) for some of these related compounds are presented below.

Table 1: VEGFR-2 Inhibitory Activity of Structurally Related Compounds

| Compound Class | Specific Derivative | VEGFR-2 IC50 | Reference |

|---|---|---|---|

| 6,7-dimethoxy-4-anilinoquinazoline | Methylbenzamide derivative | 0.016 µM (16 nM) | researchgate.netnih.gov |

| 6,7-dimethoxyquinazoline-diarylamide hybrid | 3-methylphenyl derivative | 16 nM | nih.gov |

Indoleamine 2,3-dioxygenase (IDO) Inhibition

Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the metabolic pathway that converts the essential amino acid tryptophan into kynurenine. frontiersin.orgprinceton.edu In the context of oncology, the upregulation of IDO1 in the tumor microenvironment is a significant mechanism of immune escape. frontiersin.orgresearchgate.net By depleting local tryptophan levels and producing immunosuppressive metabolites, IDO1 can suppress the function of effector T cells and promote immune tolerance towards cancer cells. princeton.edu Consequently, inhibiting IDO1 is considered an important therapeutic strategy in cancer immunotherapy. frontiersin.org

A wide variety of chemical structures, including natural compounds like flavonoids and alkaloids, have been investigated for IDO1 inhibitory activity. frontiersin.org However, a review of the scientific literature does not reveal any specific studies evaluating this compound or compounds with a cinnoline (B1195905) scaffold for inhibitory activity against Indoleamine 2,3-dioxygenase.

Phosphodiesterase 10 (PDE10) Inhibition

Phosphodiesterase 10 (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the brain's striatum. It plays a crucial role in regulating intracellular signaling by hydrolyzing the second messengers cyclic AMP (cAMP) and cyclic GMP (cGMP). Inhibition of PDE10A has been pursued as a therapeutic approach for central nervous system (CNS) disorders.

The investigation of PDE10A inhibitors has included compounds containing the 6,7-dimethoxy-substituted heterocyclic system. This interest was partly driven by the structural resemblance of these scaffolds to known PDE10A inhibitors like papaverine. researchgate.net Papaverine, a non-narcotic opioid traditionally used as a vasodilator, is a known inhibitor of phosphodiesterase 10A. researchgate.net Structure-based drug design efforts have utilized a papaverine-based pharmacophore model to develop libraries of compounds, including 4-amino-6,7-dimethoxyquinazolines, to identify potent and selective PDE10A inhibitors. researchgate.netnih.gov In these models, the 6,7-dimethoxy groups are often critical for a bidentate hydrogen bonding interaction with an invariant glutamine residue in the active site of the enzyme. researchgate.net

While research has focused on the 6,7-dimethoxyquinazoline scaffold, the data suggests the potential of the 6,7-dimethoxycinnoline (B12915755) core for similar interactions. The inhibitory activities of initial 6,7-dimethoxyquinazoline hits against a related phosphodiesterase, PDE1B, are noted below.

Table 2: Inhibitory Activity of Structurally Related Quinazolines against PDE1B

| Compound | PDE1B IC50 | Reference |

|---|---|---|

| Quinazoline Hit 14 | 0.219 mM | researchgate.net |

Glycogen (B147801) Synthase Kinase-3β (GSK-3β) Interaction Studies (if applicable)

Glycogen Synthase Kinase-3β (GSK-3β) is a multifunctional serine/threonine protein kinase involved in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. nih.govnih.gov Its dysregulation has been linked to various diseases, including cancer, neurodegenerative disorders, and diabetes. nih.gov GSK-3β is typically active in resting cells and is regulated through inhibitory phosphorylation at its Ser9 residue. nih.govnih.gov

Currently, there are no specific studies in the available scientific literature that investigate the direct interaction or modulatory effects of this compound on Glycogen Synthase Kinase-3β.

Receptor Binding Affinity Studies

Thyroid Hormone Receptor (TR) Binding

Thyroid Hormone Receptors (TRs) are ligand-activated transcription factors belonging to the nuclear receptor superfamily. nih.gov They are crucial for regulating cell differentiation, growth, and metabolism. nih.gov TRs typically possess a ligand-binding domain (LBD) where thyroid hormones like T3 and T4 bind within a hydrophobic pocket, though secondary binding sites on the receptor surface have also been identified. nih.gov

An extensive review of published research indicates a lack of data on the binding affinity of this compound for thyroid hormone receptors (TRα or TRβ).

Brain Opioid Receptor Binding (if applicable)

Opioid receptors, primarily classified into μ (mu), δ (delta), and κ (kappa) subtypes, are G-protein coupled receptors distributed throughout the central and peripheral nervous systems. nih.govhealtheuropa.com They are the primary targets for opioid drugs and endogenous opioid peptides, mediating analgesia and other physiological functions. nih.govyoutube.com The binding of ligands to these receptors initiates a cascade of intracellular signaling events. youtube.com

There is no available scientific literature detailing studies on the binding affinity or functional activity of this compound at any of the brain opioid receptor subtypes.

Antimicrobial Efficacy (e.g., against bacterial or fungal pathogens)

No studies detailing the antimicrobial or antifungal efficacy of this compound were found in the available scientific literature. While research exists on the antimicrobial properties of other brominated heterocyclic compounds, this information is not directly applicable to this compound.

Antimalarial Activity against Plasmodium falciparum (in vitro)

There are no published in vitro studies evaluating the antimalarial activity of this compound against Plasmodium falciparum. The search for data on this specific activity yielded no results.

Antineuroinflammatory Activity

An extensive search of scientific databases revealed no information on the antineuroinflammatory properties of this compound. This area appears to be uninvestigated for this compound.

Immunomodulatory Effects (e.g., IgE-mediated mast cell responses)

There is no available research on the immunomodulatory effects of this compound, specifically concerning IgE-mediated mast cell responses.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Due to the lack of biological activity data for the parent compound, this compound, no structure-activity relationship (SAR) studies have been conducted or reported for its analogues.

Correlation of Substituent Modifications with Biological Potency

No data is available correlating substituent modifications of this compound analogues with biological potency, as the initial biological activities have not been established.

Identification of Key Pharmacophoric Features

The key pharmacophoric features of this compound for any specific biological activity have not been identified, as no relevant biological studies are available.

In Vivo Studies in Animal Models (Excluding human trial data)

Efficacy in Disease Models (e.g., murine malaria models)

No data is available on the efficacy of this compound in any animal disease models.

Assessment of Compound Distribution and Permeation (e.g., Blood-Brain Barrier penetration in models)

No data is available regarding the pharmacokinetic properties, tissue distribution, or blood-brain barrier penetration of this compound in animal models.

Future Research Directions and Potential Applications in Chemical Biology

Exploration of Additional Biological Targets for 4-Bromo-6,7-dimethoxycinnoline

The cinnoline (B1195905) nucleus is a versatile scaffold that has been shown to interact with a variety of biological targets. nih.gov The specific substitution pattern of this compound, featuring a halogen atom and two methoxy (B1213986) groups, suggests several avenues for investigating its biological activity. The electron-withdrawing nature of the bromine at the 4-position, coupled with the electron-donating methoxy groups at the 6 and 7-positions, creates a unique electronic profile that could govern its interactions with biomolecules.

Future research should focus on screening this compound against a diverse panel of biological targets. Based on the activities of other substituted cinnolines, potential target classes include, but are not limited to, protein kinases, phosphodiesterases, and various receptors. nih.gov For instance, certain cinnoline derivatives have shown potential as anticancer agents by targeting tubulin polymerization. nih.govelsevierpure.com The dimethoxy substitution on the benzene (B151609) ring is a feature found in some tubulin inhibitors, suggesting this could be a fruitful area of investigation. acs.orgacs.org

Table 1: Potential Biological Target Classes for this compound

| Target Class | Rationale for Investigation | Potential Therapeutic Area |

|---|---|---|

| Protein Kinases | Many heterocyclic compounds inhibit kinases; substitutions can confer selectivity. | Oncology, Inflammation |

| Phosphodiesterases (PDEs) | Cinnoline derivatives have been identified as PDE10A inhibitors. nih.gov | Neurological Disorders |

| Tubulin | Dimethoxyaryl moieties are present in known tubulin polymerization inhibitors. acs.orgacs.org | Oncology |

| G-protein Coupled Receptors (GPCRs) | The scaffold is amenable to modifications that could lead to GPCR ligands. | Various |

| DNA Intercalators | The planar aromatic system is a common feature of DNA intercalating agents. | Oncology, Antimicrobial |

Development of Advanced Synthetic Strategies for Diversification of the this compound Scaffold

The exploration of this compound's full potential in chemical biology will necessitate the development of robust and versatile synthetic strategies to create a library of analogues. The bromine atom at the 4-position is a key handle for diversification, enabling a variety of cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, to probe structure-activity relationships (SAR).

Furthermore, modern synthetic methodologies, such as C-H activation, could be explored to functionalize other positions on the cinnoline core. researcher.life The development of one-pot or tandem reactions would streamline the synthesis of derivatives, increasing the efficiency of library generation. ijper.orgresearchgate.net

Table 2: Potential Synthetic Diversification Strategies

| Reaction Type | Position of Modification | Potential New Functionalities |

|---|---|---|

| Suzuki Coupling | 4-position | Aryl, Heteroaryl |

| Stille Coupling | 4-position | Alkyl, Vinyl, Aryl |

| Sonogashira Coupling | 4-position | Alkynyl |

| Buchwald-Hartwig Amination | 4-position | Amines, Amides |

| C-H Activation | Various | Alkyl, Aryl |

Elucidation of Novel Mechanisms of Action for this compound

Should initial biological screening identify significant activity for this compound or its derivatives, the next critical step will be to elucidate their mechanism of action. A combination of biochemical, biophysical, and cell-based assays will be required. Techniques such as thermal shift assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can be employed to confirm direct binding to a target protein and to quantify the binding affinity.

In a cellular context, transcriptomic and proteomic approaches can provide unbiased insights into the pathways modulated by the compound. For example, if the compound exhibits anticancer activity, researchers could investigate its effects on the cell cycle, apoptosis, and key signaling pathways. The unique substitution pattern of this compound may lead to a novel mechanism of action, even if it targets a known protein, by binding in a previously unexploited pocket or by inducing a different conformational change.

Design and Synthesis of Advanced Probes and Chemical Tools based on this compound

A biologically active compound like this compound can be further developed into a chemical probe to study its biological target in a more complex environment. researchgate.net This involves the strategic installation of a reporter tag, such as a fluorophore, a biotin moiety, or a photo-crosslinkable group, onto the cinnoline scaffold. The bromine at the 4-position provides a convenient attachment point for such modifications without significantly altering the core structure that is likely responsible for its biological activity.

For instance, a fluorescently labeled version of this compound could be used in cellular imaging studies to visualize the subcellular localization of its target. A biotinylated probe could be used for affinity purification of the target protein from cell lysates, aiding in target identification and validation. The development of such probes is crucial for advancing our understanding of the biological processes in which the target is involved. Recently, a fluorogenic and fluorochromic probe based on the cinnoline scaffold has been reported, highlighting the potential of this heterocyclic system in probe development. nih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery and chemical biology research. nih.govacs.org In the context of this compound, AI and ML could be applied in several ways.

Furthermore, machine learning algorithms could be used to analyze the large datasets generated from high-throughput screening and 'omics' studies, helping to identify patterns and correlations that might not be apparent through traditional analysis. This could lead to a better understanding of the compound's mechanism of action and potential off-target effects. The integration of AI and ML will be instrumental in navigating the vast chemical and biological space surrounding the this compound scaffold, ultimately accelerating the pace of discovery.

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-6,7-dimethoxycinnoline?

A nucleophilic substitution reaction is typically employed using 4-chloro-6,7-dimethoxycinnoline as a precursor. For example, refluxing 4-chloro-6,7-dimethoxycinnoline with sodium methoxide in methanol for 2.5 hours yields 4-methoxy derivatives (76% yield) . Similarly, sodium ethoxide in ethanol produces 4-ethoxy-6,7-dimethoxycinnoline, though the reaction may require purification to remove unreacted starting material . Thiourea can also be used to introduce a mercapto group (-SH) via reflux in methanol, forming 6,7-dimethoxy-4-mercaptocinnoline .

Q. How is elemental analysis used to validate the purity of synthesized this compound derivatives?

Elemental analysis (C, H, N percentages) is critical for confirming molecular composition. For instance, 4-ethoxy-6,7-dimethoxycinnoline showed slight discrepancies between calculated (C: 61.53%, H: 6.02%, N: 11.95%) and observed values (C: 61.67%, H: 6.17%, N: 11.90%), suggesting minor impurities or measurement errors. Researchers should repeat analyses and cross-validate with techniques like NMR or mass spectrometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 4-substituted cinnoline derivatives?

Key variables include solvent polarity, reaction time, and base strength. For example:

- Solvent choice : Absolute methanol or ethanol ensures anhydrous conditions, minimizing side reactions .

- Temperature : Refluxing (~78°C for methanol, ~78–100°C for ethanol) balances reactivity and decomposition risks .

- Stoichiometry : Excess sodium methoxide (1.0 g precursor with 0.5 g base) drives substitution to completion . A systematic design-of-experiments (DoE) approach is recommended to identify optimal parameters.

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Contradictions in infrared (IR) or elemental data may arise from residual solvents, polymorphic forms, or incomplete substitution. For example:

- IR analysis : Compare spectra of intermediates (e.g., thiouronium salts) with final products to confirm functional group transformations .

- Crystallization : Repeated recrystallization from ethanol or glacial acetic acid removes impurities, as demonstrated for 6,7-dimethoxy-4-mercaptocinnoline .

- Complementary techniques : Use X-ray crystallography (as seen in quinoline analogs) to resolve ambiguities in bond connectivity .

Q. How can derivatives of this compound be designed for antitumor activity screening?

Rational design involves modifying substituents at the 4-position to enhance bioavailability or target interaction. For example:

- Mercapto derivatives : Inspired by 6-mercaptopurine’s antileukemic activity, 4-mercaptocinnolines were synthesized and screened for antitumor potential .

- Alkoxy variations : Ethoxy or methoxy groups alter electron density, potentially influencing DNA intercalation or enzyme inhibition . Researchers should use in silico docking studies to prioritize candidates before in vitro assays.

Data Analysis and Interpretation

Q. How should researchers address discrepancies in melting points during purity assessment?

Melting point variations (e.g., 185–187°C vs. 210°C) may indicate polymorphism or mixed phases. Solutions include:

- Stepwise recrystallization : Purify products using solvents with varying polarities (e.g., methanol → ethanol → acetic acid) .

- Differential Scanning Calorimetry (DSC) : Detect polymorphic transitions and confirm thermal stability .

Q. What methodologies validate the biological activity of this compound analogs?

- In vitro screening : Test compounds against leukemia cell lines (e.g., L1210 or P388) using protocols similar to those for 6-mercaptopurine .

- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., bromo vs. ethoxy groups) with cytotoxicity data .

- Mechanistic studies : Use fluorescence quenching or DNA-binding assays to probe interaction mechanisms .

Experimental Design Considerations

Q. How can researchers mitigate side reactions during nucleophilic substitution?

- Protecting groups : Temporarily block reactive sites (e.g., methoxy groups) to prevent undesired substitutions.

- Catalysts : Explore phase-transfer catalysts or metal ligands to enhance reaction specificity.

- Real-time monitoring : Use TLC or in situ IR to track reaction progress and terminate at optimal conversion .

Q. What are the best practices for scaling up this compound synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.